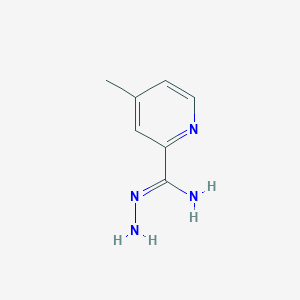
N'-amino-4-methylpyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-amino-4-methylpyridine-2-carboximidamide is an organic compound with the molecular formula C7H10N4 It is a derivative of picolinic acid and features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-amino-4-methylpyridine-2-carboximidamide typically involves the reaction of 4-methylpicolinic acid with hydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Methylpicolinic acid+Hydrazine→this compound+Water
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N'-amino-4-methylpyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N'-amino-4-methylpyridine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of N'-amino-4-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Picolinimidohydrazide: Lacks the methyl group at the 4-position.
Isonicotinimidohydrazide: Similar structure but with a different position of the nitrogen atom in the ring.
Nicotinimidohydrazide: Another derivative of nicotinic acid with similar properties.
Uniqueness: N'-amino-4-methylpyridine-2-carboximidamide is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1007-14-3 |
|---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N'-amino-4-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H10N4/c1-5-2-3-10-6(4-5)7(8)11-9/h2-4H,9H2,1H3,(H2,8,11) |
SMILES |
CC1=CC(=NC=C1)C(=NN)N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=NN)N |
Synonyms |
2-Pyridinecarboximidic acid, 4-methyl-, hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/new.no-structure.jpg)
